1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
The compound 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a heterocyclic molecule featuring a pyrrolidine-2,5-dione core linked to an azetidine ring substituted with a pyridin-3-yl acetyl group.
Properties
IUPAC Name |
1-[[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-3-4-14(20)18(13)10-12-8-17(9-12)15(21)6-11-2-1-5-16-7-11/h1-2,5,7,12H,3-4,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWEPJAUPFQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
The azetidine ring is synthesized via a modified Staudinger reaction between a β-lactam precursor and triphenylphosphine. Key steps include:
- Cyclization of 3-aminopropanol derivatives :
Coupling with Pyrrolidine-2,5-dione
- Mitsunobu Reaction :
Synthesis of Fragment B: 2-(Pyridin-3-yl)acetyl Chloride
Pyridine Functionalization
- Friedel-Crafts Acylation :
Final Coupling: Amide Bond Formation
Schotten-Baumann Reaction
Alternative Method: Carbodiimide Coupling
- EDCl/HOBt-Mediated Coupling :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) | δ 8.52 (s, 1H, pyridine-H), 4.32 (m, 2H, azetidine-CH$$2$$), 3.11 (t, 2H, N-CH$$2$$) |
| $$^{13}$$C NMR | δ 178.9 (C=O), 149.2 (pyridine-C), 52.1 (azetidine-C) |
| IR (KBr) | 1720 cm$$^{-1}$$ (C=O stretch), 1650 cm$$^{-1}$$ (amide I) |
Crystallographic Data
Challenges and Optimization
Steric Hindrance in Azetidine Functionalization
Purification Difficulties
- The polar nature of the compound complicates column chromatography; recrystallization from ethanol/water (7:3) is preferred.
Industrial-Scale Considerations
Cost-Effective Routes
Green Chemistry Approaches
- Microwave-assisted synthesis : Reduces coupling time from 6 h to 45 min with comparable yields (78%).
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives with additional oxygen functionalities, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-2,5-dione Cores
Mannich Pyrol-Pyridine Bases
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (): Structural Differences: These compounds feature a pyridin-2-yl group attached via a Mannich reaction, compared to the pyridin-3-yl acetyl-azetidine linkage in the target compound. Activity: Both exhibit moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus species, with yields of 78–80%. The pyridin-2-yl substitution may limit cross-reactivity with pyridin-3-yl targets .
Michael Adducts with Anti-Convulsant Potential
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (): Structural Differences: Aryloxy and acetylphenyl substituents replace the azetidine-pyridin-3-yl system. The absence of a pyridine ring may reduce interactions with bacterial targets compared to the target compound .
Azetidine- and Piperidine-Containing Derivatives
Pyridine Derivatives with Varied Substitutions
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (): Structural Differences: Fluoropyridine and pyrrolidine-methanol groups replace the acetyl-azetidine-pyrrolidine-dione system. Activity: Fluorine substitution typically improves metabolic stability but may reduce antibacterial efficacy compared to non-fluorinated analogs .
Comparative Data Table
Key Research Findings and Implications
Activity Trade-offs : Pyridin-3-yl derivatives may exhibit distinct antimicrobial or enzyme-inhibition profiles compared to pyridin-2-yl systems due to differences in electronic and steric properties .
Synthetic Challenges : The azetidine ring’s strain and the pyridine-acetyl linkage may complicate synthesis compared to Mannich or Michael adducts, necessitating optimized catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ as in ) .
Biological Activity
1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, identified by its CAS number 1904236-16-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 273.29 g/mol. The structure features a pyrrolidine ring with two carbonyl groups and an azetidine substituent, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator.
- Receptor Modulation : It has been suggested that the compound could function as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR), enhancing receptor activity without directly activating them.
- Hydrogen Bonding : The presence of nitrogen and oxygen in the structure allows for hydrogen bonding, which may stabilize interactions with biological targets.
Biological Activity Data
Recent studies have highlighted the compound's potential in various biological assays. Below is a summary of key findings:
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on mGluR Modulation :
A study demonstrated that compounds similar to 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione exhibited significant PAM activity at mGluR2 receptors. The introduction of specific functional groups enhanced both potency and metabolic stability, suggesting a promising avenue for further development in treating neurological disorders . -
Metabolic Stability Analysis :
Another investigation focused on the metabolic stability of various derivatives of this compound. It was found that while some modifications improved receptor affinity, they adversely affected metabolic stability. This highlights the importance of balancing potency with pharmacokinetic properties in drug design .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the azetidine and pyrrolidine rings can significantly influence biological activity. For instance:
- Substituting different aromatic groups on the azetidine ring has been shown to enhance receptor binding affinity.
- Alterations in the carbonyl positions within the pyrrolidine ring can affect enzyme inhibition potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
